molecular formula C13H21NOS B10971794 Thiophene-2-carboxamide, N,N-dibutyl-

Thiophene-2-carboxamide, N,N-dibutyl-

Cat. No.: B10971794
M. Wt: 239.38 g/mol
InChI Key: FLUVOROYLXNEGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of thiophene derivatives, including Thiophene-2-carboxamide, N,N-dibutyl-, can be achieved through various synthetic routes. Some common methods include:

Industrial production methods for thiophene derivatives often involve these synthetic routes, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Thiophene-2-carboxamide, N,N-dibutyl- undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

    Substitution: Thiophene derivatives can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Thiophene-2-carboxamide, N,N-dibutyl- can be compared with other similar compounds, such as:

The uniqueness of Thiophene-2-carboxamide, N,N-dibutyl- lies in its specific substituents, which can modulate its chemical and biological properties.

Properties

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

N,N-dibutylthiophene-2-carboxamide

InChI

InChI=1S/C13H21NOS/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

FLUVOROYLXNEGX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CS1

Origin of Product

United States

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